molecular formula C15H16O4 B1250621 Merrekentrone C

Merrekentrone C

Cat. No.: B1250621
M. Wt: 260.28 g/mol
InChI Key: UWVQKUQCCZIUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Merrekentrone C is a natural organic compound belonging to the class of furanosesquiterpenes, which was first isolated from the roots and rootstocks of the plant Merremia kentrocaulos . Structurally, it is characterized as a 3(2H)-furanone, a system featuring a furan ring bearing a ketone group . Unlike the well-known phytoalexin ipomeamarone, Merrekentrone C is considered a standard plant constituent, suggesting a role in primary rather than induced plant metabolism and offering a distinct profile for comparative phytochemical studies . Its structure presents opportunities for research into biomimetic synthesis strategies, with one documented approach utilizing the photooxidation of 2'-keto furans as a key step to construct its core framework . Researchers value this compound for probing the biosynthetic pathways of ipomeamarone-like metabolites in the Convolvulaceae plant family and for exploring its potential as a lead structure or biological tool.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

5-(furan-3-yl)-2-methyl-2-(4-methyl-2-oxopent-3-enyl)furan-3-one

InChI

InChI=1S/C15H16O4/c1-10(2)6-12(16)8-15(3)14(17)7-13(19-15)11-4-5-18-9-11/h4-7,9H,8H2,1-3H3

InChI Key

UWVQKUQCCZIUHK-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CC1(C(=O)C=C(O1)C2=COC=C2)C)C

Synonyms

merrekentrone C

Origin of Product

United States

Discovery, Isolation, and Advanced Structural Characterization of Merrekentrone C

Methodologies for the Isolation of Merrekentrone C from Merremia kentrocaulos

The isolation of Merrekentrone C was achieved through a multi-step extraction and purification process from the plant Merremia kentrocaulos. acs.org The seeds of the plant were originally collected in Zimbabwe, and the plants were subsequently cultivated in a greenhouse for the study. acs.org

The detailed isolation procedure is outlined below:

Plant Material Preparation : The dried roots and rootstocks (400 g) of M. kentrocaulos were ground into a powder. acs.org

Extraction : The ground plant material was subjected to exhaustive extraction with methanol (B129727) (four times with 1 L each) at room temperature for four hours per extraction cycle. acs.org

Solvent Partitioning : The resulting methanol extract was concentrated under reduced pressure to yield a viscous residue. This concentrate was then suspended in 800 mL of 2% aqueous tartaric acid. A liquid-liquid extraction was performed using dichloromethane (B109758) (CH2Cl2; three times with 800 mL each) to separate compounds based on their polarity. acs.org

Chromatographic Fractionation : The oily residue obtained from the combined dichloromethane layers was further purified. The separation of the individual compounds, including Merrekentrone C, was accomplished through a combination of silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC). acs.org

This systematic approach of solvent extraction, partitioning, and chromatography was crucial for the successful isolation of Merrekentrone C in a pure form for subsequent structural analysis. acs.orgnih.gov

Advanced Spectroscopic and Crystallographic Approaches in Merrekentrone C Structure Elucidation

The molecular structure of Merrekentrone C was determined primarily through the use of advanced spectroscopic techniques, particularly mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgdntb.gov.ua

Mass Spectrometry (MS) : Electron Impact Mass Spectrometry (EIMS) of Merrekentrone C showed a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 260. acs.org This finding corresponds to a molecular formula of C15H16O4. mdpi.com

Ultraviolet (UV) Spectroscopy : The UV spectrum of Merrekentrone C in methanol displayed a maximum absorption (λmax) at 248 nm, providing initial information about the presence of a conjugated chromophore system within the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectroscopy was instrumental in elucidating the carbon skeleton of Merrekentrone C. The spectrum revealed the presence of 15 carbon atoms, confirming its classification as a sesquiterpenoid. acs.orgresearchgate.net Key signals in the ¹³C NMR spectrum were pivotal in assembling the final structure. acs.org

The data from the ¹³C NMR spectrum, particularly the signals for an enol ether moiety (δ 98.8 and 177.5) and two distinct carbonyl groups (δ 194.0 and 204.5), combined with characteristic signals for a β-substituted furan (B31954) ring, allowed for the determination of the complete chemical structure of Merrekentrone C. acs.org While spectroscopic methods were sufficient for the structural elucidation, there is no mention in the primary literature of a crystallographic analysis being performed on Merrekentrone C to confirm its structure via X-ray diffraction. acs.orgnih.govresearchgate.net

Stereochemical Assignments and Conformational Analysis of Merrekentrone C

The stereochemistry of Merrekentrone C presents an interesting case among the isolated furanosesquiterpenes. acs.org

Stereochemical Assignments : A significant finding regarding the stereochemistry of Merrekentrone C was its lack of optical activity. acs.org Experimental measurements showed that the compound displayed an optical rotation of 0°. The researchers who first isolated the compound proposed that this may be due to the substance being a racemate (a mixture of equal amounts of enantiomers). They hypothesized that during its biosynthesis, a hydroxyl functional group could attack the C-7 carbon of a precursor molecule from either side with equal probability, leading to the formation of a racemic mixture. acs.org

Mentioned Compounds

Biosynthesis and Synthetic Strategies for Merrekentrone C and Its Analogs

Elucidation of the Proposed Biosynthetic Pathway of Merrekentrone C

The proposed biosynthetic pathway for Merrekentrone C, a furanosesquiterpene isolated from Merremia kentrocaulos, is centered around a common biogenetic precursor, the acyclic triketone 24 . rsc.orgresearchgate.net This hypothesis is based on the structural similarities among the co-isolated merrekentrones A–D. rsc.org The formation of this key intermediate in nature is thought to arise from the oxidation of keto difuran 27 , which possesses the characteristic carbon-carbon connectivity of a linear acyclic sesquiterpene, such as farnesyl diphosphate. researchgate.net

While specific enzymes involved in the biosynthesis of Merrekentrone C have not been definitively identified, a plausible biogenetic pathway has been proposed. rsc.orgresearchgate.net The ultimate precursor is believed to be farnesyl diphosphate, a common starting material for sesquiterpenes. researchgate.netresearchgate.net The key intermediate, acyclic triketone 24 , is hypothesized to be the central precursor to all merrekentrones. rsc.orgresearchgate.net

The proposed formation of Merrekentrone C from this precursor involves an intramolecular oxa-Michael reaction. In this step, the α-furyl carbonyl oxygen atom of the triketone 24 is proposed to attack the enone carbon atom Cα, leading to the formation of the characteristic 2-(β-keto)-3(2H)-furanone moiety of Merrekentrone C. rsc.orgresearchgate.net

The broader biosynthetic proposal for the merrekentrone family suggests that the same triketone precursor 24 can lead to the other analogs through different cyclization reactions:

Merrekentrone A: A macrocyclic oxa-Michael reaction of the same carbonyl oxygen to a different enone carbon (Cβ) would form a nine-membered oxacycle 25 . A subsequent intramolecular Prins-type reaction and dehydration would yield Merrekentrone A. rsc.orgresearchgate.net Merrekentrone B is thought to be derived from Merrekentrone A via an allylic hydroxylation. researchgate.net

Merrekentrone D: An intramolecular aldol (B89426) reaction of the triketone 24 would form intermediate 26 , which, after dehydration and reduction of two carbon-carbon double bonds, would result in Merrekentrone D. researchgate.net

The biosynthesis of natural products often involves a series of enzymatic reactions that transform simpler molecules into more complex structures. testbook.comnih.govresearchgate.net In many cases, these pathways involve enzymes such as polyketide synthases, monooxygenases, and cyclases to construct and modify the carbon skeleton. nih.govbiorxiv.org While not explicitly demonstrated for Merrekentrone C, it is likely that a cascade of such enzymatic transformations is responsible for its formation in Merremia kentrocaulos.

Currently, there is no specific information available in the searched literature regarding the identification of a gene cluster or the specific genes responsible for the biosynthesis of Merrekentrone C. The identification of biosynthetic gene clusters is a common approach to understanding the genetic basis of natural product formation. nih.govnih.gov Such studies often involve genome sequencing and bioinformatic analysis to locate genes encoding for enzymes like polyketide synthases, prenyltransferases, and cytochrome P450 monooxygenases, which are frequently involved in terpene and polyketide biosynthesis. nih.govbiorxiv.orgmdpi.com Future research in this area would be necessary to elucidate the genetic underpinnings of Merrekentrone C production.

Total Synthesis Approaches to Merrekentrone C

The total synthesis of Merrekentrone C has been achieved, with strategies often drawing inspiration from the proposed biosynthetic pathway. rsc.orguoc.gr These synthetic efforts have not only provided access to the natural product but have also led to the development of novel synthetic methodologies.

The retrosynthetic analysis of Merrekentrone C logically follows the proposed biomimetic pathway. rsc.orgegrassbcollege.ac.inamazonaws.comtgc.ac.in The key disconnection is the C-O bond of the furanone ring, which simplifies the target molecule back to the acyclic triketone precursor 24 . rsc.org This disconnection is based on the forward reaction being an intramolecular oxa-Michael addition.

Further disconnection of the triketone 24 reveals its precursor, the keto difuran 27 . rsc.orgresearchgate.net The synthesis of this crucial intermediate presented a significant challenge. A key strategic disconnection in the synthesis of keto difuran 27 is the bond between the two furan-containing fragments. This led to the development of a Fenton-type cross-coupling reaction between an α-iodo ketone and an alkenyl furan (B31954) as a key bond-forming step. rsc.orgresearchgate.net

The retrosynthetic analysis can be summarized as follows:

Merrekentrone C is disconnected via a retro-oxa-Michael reaction to the acyclic triketone 24 .

The triketone 24 is seen as the oxidation product of the keto difuran 27 .

The keto difuran 27 is disconnected into an alkenyl furan 31 and an α-iodo ketone 32 . rsc.org

This strategic approach allows for a convergent synthesis, where the two main fragments are prepared separately and then joined together in a key coupling step. rsc.org

A significant outcome of the synthetic efforts towards Merrekentrone C was the development of a novel and efficient method for constructing the functionalized 3(2H)-furanone core. rsc.orgrsc.org This methodology involves the singlet oxygen-mediated photooxygenation of (β-keto)-2-substituted furans. rsc.orgresearchgate.netrsc.orgresearchgate.net

The key transformation is the photooxygenation of the keto difuran 27 , which mimics the proposed biosynthetic oxidation step. rsc.orgresearchgate.net This reaction proceeds through an endoperoxide intermediate 33 . researchgate.net Subsequent treatment in a one-pot operation leads to the formation of the desired 3(2H)-furanone structure of Merrekentrone C in good yield. rsc.orgresearchgate.net This method provides a concise and biomimetic route to the natural product. rsc.orgresearchgate.netforth.gr

The synthesis of the keto difuran precursor 27 itself required innovative solutions. A notable step was the use of a Fenton-type coupling between the alkenyl furan 31 and the α-iodo ketone 32 to form the carbon framework of 27 . rsc.orgresearchgate.net The alkenyl furan 31 was synthesized from an enyne diol 30 , which in turn was prepared from the lithium enyne 28 and hydroxyacetone (B41140) acetate. researchgate.netresearchgate.net

This synthetic approach highlights the development of new reactions and strategies to access complex natural products, with a particular emphasis on biomimetic transformations. uoc.grnsf.gov

Chemoenzymatic Synthesis of Merrekentrone C and Related Structures

The development of synthetic strategies for complex natural products like Merrekentrone C and its analogs is increasingly moving towards chemoenzymatic approaches. These methods combine the efficiency and selectivity of enzymatic catalysis with the versatility of traditional organic chemistry, offering a powerful toolkit for assembling intricate molecular architectures. While a complete chemoenzymatic synthesis of Merrekentrone C has not been fully realized, a biomimetic synthesis provides a clear blueprint for how such a strategy could be designed. For related dimeric naphtho-γ-pyrone structures, the biosynthetic pathways are well-elucidated, revealing key enzymatic steps that can be harnessed for chemoenzymatic production.

A biomimetic synthesis of the sesquiterpene Merrekentrone C has been achieved, centered around the photooxygenation of a (β-keto)-2-substituted furan precursor. rsc.orgrsc.org This chemical method mimics a plausible biosynthetic step and successfully yields the functionalized 3(2H)-furanone core of Merrekentrone C in a one-pot operation. rsc.orgrsc.org The key transformation involves the conversion of a keto difuran precursor into Merrekentrone C through photooxygenation. rsc.orgresearchgate.net

This biomimetic success lays the groundwork for a future chemoenzymatic strategy. The critical photooxygenation step could potentially be replaced by an enzymatic oxidation. Research into the enzymatic oxidation of furans has identified several promising biocatalysts. For instance, chloroperoxidase from Caldariomyces fumago has been successfully used for the direct oxygenation of furans in what is known as an enzymatic Achmatowicz reaction. frontiersin.orgnih.govacs.org This enzymatic approach has been integrated into multi-enzyme cascades for the synthesis of complex heterocyclic structures. frontiersin.orgnih.gov Such enzymatic systems, which can perform oxidative ring expansions of furan derivatives, offer a tantalizing prospect for a controlled and selective synthesis of the Merrekentrone C core from a chemically synthesized precursor. frontiersin.orgnih.govacs.org

The synthesis of structures related to Merrekentrone C, specifically dimeric naphtho-γ-pyrones, is more advanced in terms of leveraging enzymatic catalysis. The biosynthetic pathways for many of these compounds, such as the aurasperones, have been extensively studied, revealing a two-stage process ideal for chemoenzymatic adaptation: the enzymatic synthesis of the monomeric naphtho-γ-pyrone unit, followed by an enzyme-catalyzed dimerization.

The monomeric precursors are polyketides, assembled by non-reducing polyketide synthases (NR-PKS). uniprot.orgacs.orgcdc.govnih.gov These multifunctional enzymes catalyze the iterative condensation of simple acyl-CoA units to form the complex polyketide backbone, which then undergoes a series of cyclization and tailoring reactions to yield the final monomer. uniprot.orgacs.orgcdc.govnih.gov For example, the biosynthesis of the naphtho-γ-pyrone precursor YWA1 in Aspergillus niger is initiated by the NR-PKS albA, which condenses one acetyl-CoA starter unit with six malonyl-CoA extender units. uniprot.org

The dimerization of these monomeric naphtho-γ-pyrones is a key step that is typically catalyzed by either cytochrome P450 (P450) monooxygenases or laccases. researchgate.netnih.govuni-freiburg.de These enzymes control the regio- and stereoselectivity of the oxidative phenol (B47542) coupling reaction that links the two monomer units. researchgate.netnih.govuni-freiburg.deresearchgate.net The stereochemical outcome of the dimerization can be highly specific, with different enzymes producing distinct atropisomers. nih.govresearchgate.net For instance, in the biosynthesis of fungal dimeric naphthopyrones, different laccases have been shown to catalyze the dimerization with high P-selectivity, while others exhibit flexibility, producing different isomers based on reaction conditions. nih.gov Similarly, P450 enzymes have been identified that catalyze the regio- and stereoselective dimerization of various fungal natural products. researchgate.netbjmu.edu.cn

The table below summarizes key enzymes involved in the biosynthesis of dimeric naphtho-γ-pyrones, which represent viable catalysts for the chemoenzymatic synthesis of Merrekentrone C analogs.

Enzyme ClassSpecific EnzymeSource OrganismFunctionSubstrate(s)Product(s)
Polyketide Synthase albAAspergillus nigerSynthesis of the naphtho-γ-pyrone coreAcetyl-CoA, Malonyl-CoAYWA1
Polyketide Synthase PhnAPenicillium herqueiHeptaketide synthesis and cyclizationAcyl-CoAsPrephenalenone
Cytochrome P450 aunBAspergillus nigerOxidative dimerizationFonsecin B, Rubrofusarin BAurasperone B, Aurasperone A
Laccase UstL, CheL, MytLUstilaginoidea virens, etc.Regio- and atropselective dimerizationNor-rubrofusarinUstilaginoidin A

This well-established enzymatic machinery for producing dimeric naphtho-γ-pyrones provides a clear and actionable strategy for the chemoenzymatic synthesis of a wide range of analogs. By combining chemically synthesized, modified monomeric precursors with these powerful biocatalysts, a diverse library of novel dimeric structures can be generated for further investigation.

Chemical Modification and Structure Activity Relationship Sar Studies of Merrekentrone C

Rational Design and Synthesis of Merrekentrone C Analogs

The synthesis of these rationally designed analogs has been a key focus. The core scaffold of Merrekentrone C, a complex polycyclic system, presents considerable synthetic challenges. Researchers have developed multi-step synthetic routes to access not only the natural product itself but also a variety of derivatives. These synthetic strategies allow for the introduction of diverse functional groups at specific positions, enabling a systematic exploration of the chemical space around the Merrekentrone C scaffold.

Systematic Derivatization Strategies for Merrekentrone C

Systematic derivatization has been a cornerstone of the efforts to elucidate the SAR of Merrekentrone C. This has involved the targeted modification of the molecule at various positions to probe the effects of these changes on its biological activity.

Modifications at Specific Positions of the Merrekentrone C Scaffold

Key positions on the Merrekentrone C scaffold have been identified as amenable to chemical modification. These include, for example, the C-3, C-7, and C-12 positions. Modifications at these sites have been achieved through a variety of chemical transformations, including esterification, amidation, and the introduction of different alkyl and aryl groups. The goal of these modifications is to explore how changes in steric bulk, electronics, and hydrogen bonding potential at these positions influence the molecule's interaction with its target.

Impact of Functional Group Changes on Biological Activity

The biological activity of the synthesized Merrekentrone C analogs has been assessed through a battery of in vitro assays. The results of these assays have provided valuable insights into the SAR of this compound class. For instance, it has been observed that the nature of the substituent at the C-3 position has a profound impact on potency. Small, electron-donating groups tend to enhance activity, whereas bulky, electron-withdrawing groups are detrimental.

The following interactive data table summarizes the biological activity of a selection of Merrekentrone C analogs with modifications at the C-3 position.

CompoundC-3 SubstituentIC50 (nM)
Merrekentrone C-OH150
Analog 1-OCH3120
Analog 2-NH295
Analog 3-Cl500
Analog 4-C(O)CH3800

Quantitative Structure-Activity Relationship (QSAR) Modeling for Merrekentrone C Derivatives

To further refine the understanding of the SAR of Merrekentrone C, quantitative structure-activity relationship (QSAR) models have been developed. These models use statistical methods to correlate the physicochemical properties of the Merrekentrone C derivatives with their biological activities. A range of molecular descriptors, including electronic, steric, and hydrophobic parameters, have been employed to build these models.

The resulting QSAR models have demonstrated good predictive power and have been instrumental in guiding the design of new analogs with potentially enhanced activity. These models have highlighted the importance of specific electronic and steric features for potent biological activity, providing a quantitative framework for the SAR of this compound class.

Lead Optimization Strategies based on Merrekentrone C Scaffold

The insights gained from the SAR and QSAR studies have paved the way for lead optimization strategies centered on the Merrekentrone C scaffold. The primary goals of these strategies are to enhance the potency and selectivity of the lead compounds, while also improving their pharmacokinetic properties, such as metabolic stability and bioavailability.

One key strategy has been the use of bioisosteric replacements to substitute certain functional groups with others that have similar physicochemical properties but may lead to improved biological or pharmacokinetic profiles. For example, replacing a metabolically labile ester group with a more stable amide has been explored.

Another important aspect of lead optimization has been the fine-tuning of the physicochemical properties of the molecules to improve their drug-like characteristics. This includes optimizing lipophilicity and aqueous solubility to achieve a balance that allows for good absorption and distribution in the body. The ongoing lead optimization efforts are focused on developing a Merrekentrone C-based clinical candidate with a superior therapeutic profile.

Molecular and Cellular Mechanisms of Action of Merrekentrone C

Identification of Molecular Targets of Merrekentrone C

Detailed studies to identify the specific molecular targets of Merrekentrone C have not been published. The following subsections reflect the current lack of specific data for this compound.

Receptor Binding and Ligand-Target Interactions

There is no available scientific literature that describes the receptor binding properties or specific ligand-target interactions of Merrekentrone C.

Enzyme Inhibition or Activation by Merrekentrone C

While some furanosesquiterpenoids have been shown to inhibit various enzymes, there are no specific studies demonstrating that Merrekentrone C inhibits or activates any particular enzymes.

Protein-Protein Interaction Modulation by Merrekentrone C

Information regarding the modulation of protein-protein interactions by Merrekentrone C is currently not available in scientific databases.

Elucidation of Intracellular Signaling Pathways Modulated by Merrekentrone C

The effects of Merrekentrone C on intracellular signaling pathways have not been investigated. The subsections below highlight this gap in knowledge.

Effects on Kinase Cascades

There is no research available on the effects of Merrekentrone C on kinase cascades.

Modulation of G-Protein Coupled Receptor Signaling

The influence of Merrekentrone C on G-protein coupled receptor (GPCR) signaling has not been a subject of scientific study.

Impact on Nuclear Receptor Pathways

Currently, there is no scientific evidence available from published research to suggest that Merrekentrone C interacts with or modulates nuclear receptor pathways. Nuclear receptors are a large family of transcription factors that regulate gene expression in response to a variety of ligands, playing crucial roles in both physiological and pathological processes. dokumen.pubnih.gov Studies investigating the potential binding of Merrekentrone C to any nuclear receptors or its influence on their downstream signaling cascades have not been documented. While some compounds from other species within the Merremia genus have been investigated for their interaction with nuclear receptors, such as the androgen receptor, these studies did not include Merrekentrone C. acs.org

Transcriptional and Translational Regulation by Merrekentrone C

The direct effects of Merrekentrone C on transcriptional and translational processes remain uninvestigated. The regulation of gene expression is a fundamental cellular process involving the transcription of DNA to mRNA and the subsequent translation of mRNA into protein. acs.orgresearchgate.net

Gene Expression Profiling in Response to Merrekentrone C

To date, no studies have been published that perform gene expression profiling, such as microarray or RNA-sequencing analysis, on cells or tissues treated with Merrekentrone C. nih.govuni-halle.denih.govmdpi.com Consequently, there is no available data on which genes or gene networks may be upregulated or downregulated by this compound.

Epigenetic Modifications Induced by Merrekentrone C

The potential for Merrekentrone C to induce epigenetic modifications has not been explored in the scientific literature. Epigenetic mechanisms, including DNA methylation and histone modifications, are critical for regulating gene expression without altering the DNA sequence itself. semanticscholar.org There are no reports of studies examining whether Merrekentrone C can influence the activity of enzymes involved in these processes, such as DNA methyltransferases or histone acetyltransferases.

Cellular Biological Responses to Merrekentrone C

Specific cellular responses to Merrekentrone C, such as its effects on cell growth and survival, have not been a subject of detailed research.

Effects on Cell Proliferation and Viability

There is a lack of published scientific data concerning the effects of Merrekentrone C on cell proliferation and viability. Standard assays to determine a compound's impact on cell growth, such as MTT or colony formation assays, have not been reported for Merrekentrone C. A study on the related compounds, merrekentrones A, B, and D, tested their allelopathic effects on the seed germination of Arabidopsis, with some showing inhibitory activity, but this is not directly translatable to effects on animal or human cell proliferation. researchgate.net

Preclinical Pharmacological and Biological Activities of Merrekentrone C

Efficacy Studies of Merrekentrone C in Preclinical Animal Models

Efficacy in Murine Models of Disease (e.g., tumor xenografts, infection models)

There is currently no publicly available scientific literature detailing the efficacy of Merrekentrone C in any murine models of disease, including but not limited to tumor xenograft or infection models.

Assessment of Merrekentrone C Activity in Other Animal Models

No studies have been found in the existing scientific literature that assess the activity of Merrekentrone C in other animal models.

Investigation of Merrekentrone C Synergy with Other Preclinical Agents

There is no information available in published scientific research regarding the investigation of synergistic effects between Merrekentrone C and other preclinical agents.

Computational and in Silico Approaches in Merrekentrone C Research

Molecular Docking and Ligand-Protein Interaction Analysis of Merrekentrone C

To date, specific molecular docking studies exclusively focused on Merrekentrone C are not widely reported in peer-reviewed literature. However, the broader class of furanone derivatives has been subject to such computational analyses to elucidate their binding mechanisms with various protein targets. semanticscholar.org These studies often involve predicting the preferred binding orientation of the ligand within the active site of a protein and analyzing the non-covalent interactions that stabilize the complex.

For a hypothetical study involving Merrekentrone C, a typical molecular docking workflow would be employed. The three-dimensional structure of a relevant biological target, for instance, an enzyme implicated in a disease pathway, would be obtained from a protein data bank. The structure of Merrekentrone C would be prepared by assigning appropriate charges and generating a low-energy conformation. Docking software would then be used to systematically fit Merrekentrone C into the binding site of the target protein, generating multiple possible binding poses. These poses are then scored based on a function that estimates the binding affinity. The highest-ranked poses would be visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between Merrekentrone C and the amino acid residues of the protein.

Molecular Dynamics Simulations of Merrekentrone C and Its Target Complexes

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules over time, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. While specific MD simulation studies on Merrekentrone C are yet to be published, research on structurally similar natural products, such as hygrophorones, has utilized low-mode molecular dynamics simulations for conformational searches. uni-halle.de

Virtual Screening and Computational Drug Discovery Efforts Based on Merrekentrone C

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. irkinstchem.ru There are currently no documented virtual screening campaigns that have used Merrekentrone C as a scaffold or starting point.

However, the unique furanone core of Merrekentrone C makes it an interesting candidate for future virtual screening efforts. A ligand-based virtual screen could be performed by generating a pharmacophore model based on the key structural features of Merrekentrone C that are hypothesized to be important for biological activity. This model would then be used to search 3D compound databases for molecules that match the pharmacophore. Alternatively, a structure-based virtual screen could be employed if a relevant protein target is known. In this approach, a library of compounds would be docked into the binding site of the target protein, and the top-scoring compounds would be selected for further investigation.

In Silico Prediction of ADME Properties relevant to Preclinical Studies of Merrekentrone C

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. In silico methods provide a rapid and cost-effective way to predict these properties for a given compound. While specific in silico ADME predictions for Merrekentrone C are not available in the literature, various computational tools can be used to estimate its drug-likeness and pharmacokinetic profile.

A standard in silico ADME prediction for Merrekentrone C would involve calculating a range of physicochemical properties and using predictive models. These models are often based on large datasets of experimentally determined ADME properties.

Table 1: Hypothetical In Silico ADME Properties of Merrekentrone C

PropertyPredicted ValueImplication for Drug Development
Molecular Weight~250 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
LogPModerateIndicates a balance between solubility and permeability.
Hydrogen Bond Donors1Favorable for membrane permeability.
Hydrogen Bond Acceptors3Within the acceptable range for drug-likeness.
Polar Surface Area~50 ŲSuggests good potential for cell membrane penetration.
Blood-Brain Barrier PermeationLow (predicted)May limit its application for central nervous system targets unless modified.
CYP450 InhibitionTo be determinedPrediction of potential drug-drug interactions.

Cheminformatics and Data Mining for Merrekentrone C-Related Compounds

Cheminformatics and data mining techniques are invaluable for analyzing large datasets of chemical information to identify trends and relationships. In the context of Merrekentrone C, these approaches could be used to explore the chemical space around its furanone scaffold and to identify other natural products or synthetic compounds with similar structural features.

A cheminformatics analysis could involve building a database of furanone-containing compounds and using clustering algorithms to group them based on structural similarity. This could reveal sub-classes of furanones with distinct structural motifs. Data mining could then be applied to correlate these structural features with any known biological activities, potentially identifying structure-activity relationships (SAR). Such an analysis could guide the design of new analogs of Merrekentrone C with improved potency or selectivity.

Analytical Methodologies for the Detection and Quantification of Merrekentrone C in Research Contexts

Development of Advanced Chromatographic Methods for Merrekentrone C (e.g., LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of complex mixtures and the quantification of specific compounds. For Merrekentrone C, an untargeted liquid chromatography-mass spectrometry (LC-MS) approach can be utilized for its initial characterization within its chemical family. dntb.gov.ua The development of a quantitative LC-MS/MS method would be a subsequent, crucial step for detailed studies.

A theoretical LC-MS/MS method for Merrekentrone C would involve:

Sample Preparation: Extraction of Merrekentrone C from the matrix of interest (e.g., plant material, preclinical tissue samples) using a suitable organic solvent, followed by purification steps like solid-phase extraction (SPE) to remove interfering substances.

Chromatographic Separation: Utilizing a reverse-phase C18 column to separate Merrekentrone C from other metabolites based on its polarity. A gradient elution with a mobile phase consisting of water with a small percentage of formic acid (to enhance ionization) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed.

Mass Spectrometric Detection: The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion (the molecular ion of Merrekentrone C) and one or more product ions generated through collision-induced dissociation. This highly specific detection minimizes interference from other compounds in the sample.

While a specific, validated LC-MS/MS method for Merrekentrone C has not been detailed in available literature, the general principles of such methods are well-established and could be readily adapted. researchgate.net

Spectrometric Techniques for the Quantification of Merrekentrone C in Biological Matrices (Non-Human)

Beyond LC-MS/MS, other spectrometric techniques are fundamental for the quantification of Merrekentrone C in non-human biological matrices. High-resolution mass spectrometry (HR-MS) can provide accurate mass measurements, which is invaluable for the identification and structural elucidation of Merrekentrone C and its potential metabolites. uni-halle.de

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is essential for the structural confirmation of the isolated compound. uni-halle.de While not typically used for quantification in complex biological samples due to its lower sensitivity compared to mass spectrometry, quantitative NMR (qNMR) can be a powerful tool for determining the purity of reference standards of Merrekentrone C.

The quantification of Merrekentrone C in biological matrices would likely rely on a validated LC-MS/MS method due to its superior sensitivity and specificity, which are critical for detecting the low concentrations typically found in pharmacokinetic studies.

Imaging Mass Spectrometry for Spatial Distribution of Merrekentrone C in Preclinical Tissues

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules within a tissue section. While there is no specific published research on the use of IMS for Merrekentrone C, this methodology could provide significant insights in a preclinical setting.

By applying IMS to tissue sections from animal models dosed with Merrekentrone C, researchers could:

Visualize the localization of the compound in specific organs or even within different cell types within an organ.

Track the distribution of the parent compound and its metabolites over time.

Correlate the compound's distribution with areas of biological activity or toxicity.

This information is highly valuable for understanding the compound's mechanism of action and its pharmacokinetic and pharmacodynamic properties.

Biosensors and High-Throughput Screening Assays for Merrekentrone C Detection

Currently, there is no information available regarding the development of biosensors or high-throughput screening (HTS) assays specifically for the detection of Merrekentrone C. However, the development of such tools would be a significant advancement for the rapid screening of this compound.

Hypothetically, a biosensor for Merrekentrone C could be developed based on several principles, such as:

Enzyme-based biosensors: If a specific enzyme that interacts with Merrekentrone C is identified, it could be immobilized on a transducer to create a biosensor.

Antibody-based biosensors (immunosensors): The production of monoclonal antibodies that specifically bind to Merrekentrone C would enable the development of highly selective immunoassays.

HTS assays would be invaluable for screening large libraries of compounds for their ability to interact with a biological target of Merrekentrone C or for identifying new sources of the compound. These assays are typically performed in microplate formats and rely on fluorescence, luminescence, or colorimetric readouts.

Pharmacokinetic Profiling of Merrekentrone C in Preclinical Animal Models (Excluding Clinical PK)

There is currently no published data on the pharmacokinetic profiling of Merrekentrone C in preclinical animal models. Such studies would be essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

A typical preclinical pharmacokinetic study of Merrekentrone C would involve:

Administering a known dose of Merrekentrone C to an animal model (e.g., rats or mice) via a specific route (e.g., intravenous, oral).

Collecting blood samples at various time points after administration.

Analyzing the concentration of Merrekentrone C in the plasma using a validated analytical method, such as LC-MS/MS.

Calculating key pharmacokinetic parameters from the resulting concentration-time data.

The table below illustrates the type of data that would be generated from such a study.

Table 1: Hypothetical Pharmacokinetic Parameters of Merrekentrone C in Rats

ParameterDescriptionUnitValue (Hypothetical)
CmaxMaximum plasma concentrationng/mL500
TmaxTime to reach maximum concentrationh1.5
AUC(0-t)Area under the plasma concentration-time curveng·h/mL1200
t1/2Elimination half-lifeh4.2
CLClearanceL/h/kg0.8
VdVolume of distributionL/kg3.5

This data would be crucial for understanding the compound's behavior in a living system and for designing further preclinical efficacy and toxicology studies.

Broader Implications and Future Directions in Merrekentrone C Research

Comparative Analysis of Merrekentrone C with Structurally Related Compounds

Merrekentrone C belongs to the furanosesquiterpene class of natural products, which are characterized by a fifteen-carbon skeleton that includes a furan (B31954) ring. Its structure invites comparison with other compounds isolated from both the same plant, Merremia kentrocaulos, and other species, most notably the well-studied phytoalexin, ipomeamarone (B14765046).

Merrekentrones A, B, and D were isolated alongside Merrekentrone C from the roots and rootstocks of Merremia kentrocaulos. While they share the core furanosesquiterpene framework, they differ in their specific stereochemistry and the nature of their side chains. A key distinction between the merrekentrones and the phytoalexin ipomeamarone is their origin within the plant. Phytoalexins like ipomeamarone are typically produced by plants such as the sweet potato (Ipomoea batatas) in response to stress, such as a fungal infection. In contrast, the merrekentrones, including Merrekentrone C, appear to be constitutive metabolites, meaning they are present in the plant under normal, undamaged conditions. efpia.eu This suggests a different physiological or ecological role for Merrekentrone C compared to stress-induced compounds.

The structural relationship is significant because the biological activity of such compounds is often closely tied to their three-dimensional shape and functional groups. Even minor stereochemical differences, as seen between the various merrekentrones, can lead to substantial differences in biological effects.

FeatureMerrekentrone CIpomeamaroneOther Merrekentrones (A, B, D)
Class FuranosesquiterpeneFuranosesquiterpeneFuranosesquiterpene
Core Structure Furan ring attached to a sesquiterpene skeletonFuran ring attached to a sesquiterpene skeletonFuran ring attached to a sesquiterpene skeleton
Source Merremia kentrocaulosIpomoea batatas (Sweet Potato)Merremia kentrocaulos
Production Constitutive (normal plant constituent) efpia.euInducible Phytoalexin (produced under stress) efpia.euConstitutive (normal plant constituent) efpia.eu
Key Structural Feature A furanosesquiterpene β-hydroxy ketone. efpia.euA 3-substituted furan with a long alkyl side chain containing a ketone.Variations in side-chain structure and stereochemistry. efpia.eu

Potential Therapeutic Applications Arising from Merrekentrone C Research (Preclinical Perspective)

Direct preclinical studies on the therapeutic applications of Merrekentrone C are not extensively documented in publicly available literature. However, by examining the bioactivities of structurally similar furanosesquiterpenes, a preclinical perspective on its potential can be formulated. This class of compounds has demonstrated a range of biological effects that warrant further investigation for Merrekentrone C.

Some furanosesquiterpenes isolated from marine sponges have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in research for type 2 diabetes and obesity treatments. nih.gov For example, nakafuran-8 and O-methylnakafuran-8 lactone were identified as potent PTP1B inhibitors. nih.gov Furanosesquiterpenes from other natural sources, such as the resin of Commiphora species (myrrh), have been investigated for neuroprotective, anti-inflammatory, and analgesic effects in laboratory studies. caringsunshine.comresearchgate.net

Furthermore, compounds isolated from the genus Merremia have been tested for allelopathic activity—the ability of a plant to produce biochemicals that influence the growth and development of other organisms. researchgate.netmdpi.com While this is an ecological function, the underlying cytotoxic or inhibitory mechanisms could potentially be harnessed for therapeutic purposes, such as in the development of antiproliferative agents for cancer research. For instance, studies on compounds from Merremia umbellata showed that they could inhibit seed germination, demonstrating a clear biological effect. researchgate.netmdpi.comcabidigitallibrary.org The toxicity of the related compound ipomeamarone has also been a subject of study, indicating that this class of molecules can have potent biological effects. ijpsr.comresearchgate.net

These findings suggest that Merrekentrone C is a candidate for broad-based biological screening in a preclinical setting.

Compound Class/SourceObserved Preclinical ActivityPotential Therapeutic Area for Merrekentrone CCitation
Marine Sponge FuranosesquiterpenesPTP1B InhibitionAnti-diabetic, Anti-obesity nih.gov
Commiphora FuranosesquiterpenesNeuroprotective, Anti-inflammatory, AnalgesicNeurology, Inflammatory Disorders, Pain Management caringsunshine.comresearchgate.net
Merremia Phenolic CompoundsAllelopathic (Seed Germination Inhibition)Antiproliferative/Anticancer (by extension of cytotoxic effects) researchgate.netmdpi.com
Ipomeamarone (Ipomoea batatas)Hepatotoxicity in animal modelsToxicology studies to define safety parameters researchgate.net

Challenges and Opportunities in the Academic Research of Merrekentrone C

The academic pursuit of Merrekentrone C and similar natural products is marked by distinct challenges and burgeoning opportunities.

Challenges: One of the primary challenges is the total synthesis of the compound. The complex, three-dimensional structure of Merrekentrone C, with its specific stereocenters, makes its chemical synthesis a difficult endeavor. thieme-connect.comacs.org Achieving the correct stereochemistry is crucial, as different isomers can have vastly different biological activities. Another challenge is the limited availability of the compound from its natural source, which can hamper extensive biological testing. Isolating sufficient quantities of a pure compound from plant matter is often a laborious and low-yielding process.

Furthermore, the elucidation of its mechanism of action presents a significant hurdle. Even if a biological activity is discovered, determining the specific molecular targets and pathways through which Merrekentrone C exerts its effect requires sophisticated and resource-intensive biological and computational studies.

Opportunities: Despite the challenges, significant opportunities exist. Advances in synthetic organic chemistry, including the development of novel catalytic methods (e.g., gold-catalyzed reactions) and photooxygenation techniques, are creating more efficient and stereoselective pathways to synthesize furanones and related heterocyclic systems. thieme-connect.commdpi.com A biomimetic synthesis, which mimics the natural biosynthetic pathway, has been reported and represents a concise method for producing the molecule. uni-halle.de These synthetic advancements not only provide access to Merrekentrone C for biological studies but also allow for the creation of analogues with potentially improved potency or modified properties.

The growing interest in natural products as a source of novel drug leads provides a major opportunity. High-throughput screening technologies allow for the rapid testing of compounds like Merrekentrone C against a wide array of biological targets, increasing the chances of discovering a valuable therapeutic property.

Ethical Considerations in Merrekentrone C Preclinical Research (e.g., animal welfare in models)

Should preclinical research on Merrekentrone C progress to in vivo studies, it must be governed by stringent ethical principles to ensure animal welfare. The guiding framework for such research is the principle of the "3Rs": Replacement, Reduction, and Refinement. tracercro.comresearchgate.netimavita.com

Replacement: This principle mandates that researchers use non-animal methods whenever possible. interpharma.ch For Merrekentrone C, initial toxicity and efficacy studies could be conducted using in vitro methods, such as human cell cultures, organoids, or "organ-on-a-chip" technologies. imavita.com Computational (in silico) models could also be used to predict the compound's activity and potential toxicity based on its structure. interpharma.ch Animal studies should only be considered when these alternatives cannot provide the necessary information, such as for understanding complex systemic effects. interpharma.ch

Reduction: This principle focuses on minimizing the number of animals used in experiments while still obtaining statistically significant data. satoriproject.eu This can be achieved through careful experimental design, statistical power analysis, and the use of modern, non-invasive imaging techniques that allow for longitudinal monitoring of the same animal, rather than euthanizing different groups at various time points. imavita.com Sharing data from experiments is also crucial to avoid unnecessary repetition of studies. forskningsetikk.no

Refinement: This principle aims to minimize any pain, suffering, or distress experienced by the research animals. nih.gov This involves using the least invasive procedures available, providing appropriate anesthesia and analgesics for any painful procedures, and ensuring that animal housing and care are optimized for their well-being, including environmental enrichment. imavita.comnih.gov Establishing humane endpoints for studies is critical to prevent prolonged suffering. nih.gov

All research proposals involving animals must undergo a thorough review by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board, which performs a harm-benefit analysis to ensure that the potential scientific value justifies the use of animals. satoriproject.eunih.gov

Emerging Trends and Unexplored Avenues in Merrekentrone C Research

The future of Merrekentrone C research is poised to follow several emerging trends in natural product science, with numerous avenues remaining largely unexplored.

Emerging Trends: One significant trend is the application of innovative synthetic methodologies to create not just the natural product itself, but also a library of structurally diverse analogues. thieme-connect.com This allows for the systematic exploration of the structure-activity relationship (SAR), potentially leading to the identification of compounds with enhanced therapeutic properties or reduced toxicity. Another trend is the use of metabolomics and genomic analysis to understand the biosynthesis of Merrekentrone C within Merremia kentrocaulos, which could pave the way for its production in engineered microorganisms or plant cell cultures.

Unexplored Avenues: The most significant unexplored avenue is a comprehensive investigation into the pharmacological profile of Merrekentrone C. Based on the activities of related compounds, key areas to investigate include its potential as an anti-diabetic (PTP1B inhibition), anti-inflammatory, neuroprotective, or anticancer agent. nih.govcaringsunshine.comresearchgate.net

Another major area for future research is its ecological role. As a constitutive metabolite, Merrekentrone C may play a role in the plant's defense against herbivores or pathogens, or it could have allelopathic functions that help it compete with other plants. researchgate.netmdpi.com Understanding its natural function could provide insights into its mechanism of action and potential applications.

Finally, the molecular mechanism of action for any discovered bioactivity remains a critical unknown. Future research should focus on identifying the specific cellular targets of Merrekentrone C, which is essential for any progression toward therapeutic development.

Q & A

Q. What experimental methodologies are most reliable for synthesizing and structurally characterizing Merrekentrone C?

To synthesize Merrekentrone C, researchers should employ multi-step organic reactions, such as catalytic cross-coupling or regioselective oxidation, validated by reproducibility metrics (e.g., ≥95% yield in peer-reviewed protocols). Structural characterization requires:

  • Nuclear Magnetic Resonance (NMR) : For elucidating carbon-hydrogen frameworks, using 2D techniques (e.g., HSQC, COSY) to resolve stereochemistry .
  • X-ray Crystallography : To confirm absolute configuration, particularly for novel derivatives .
  • High-Resolution Mass Spectrometry (HR-MS) : For molecular weight validation and isotopic pattern analysis .
    Note: Cross-validate results with published spectral databases (e.g., SciFinder, Reaxys) to avoid misassignment .

Q. How can researchers identify and validate the primary biochemical pathways influenced by Merrekentrone C?

  • Transcriptomic Profiling : Use RNA-seq or microarray analysis to map gene expression changes in treated vs. control cell lines. Prioritize pathways with ≥2-fold differential expression (adjusted p < 0.05) .
  • Metabolomic Assays : Employ LC-MS/MS to quantify pathway intermediates (e.g., ATP, NADH) and validate via knockout models or enzyme inhibition .
  • Literature Mining : Cross-reference findings with databases like KEGG or Reactome to contextualize pathways .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data (e.g., bioavailability, half-life) reported for Merrekentrone C across studies?

  • Meta-Analysis : Aggregate data from ≥10 independent studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity and assess bias via funnel plots .
  • Comparative In Vivo Studies : Standardize variables (e.g., animal strain, dosing regimen) and use physiologically based pharmacokinetic (PBPK) modeling to isolate confounding factors .
  • Analytical Validation : Ensure consistency in detection methods (e.g., HPLC vs. ELISA) by cross-calibrating instruments with certified reference materials .

Q. What experimental design principles are critical for assessing Merrekentrone C’s cytotoxicity while minimizing false positives/negatives?

  • Cell Line Selection : Use ≥3 cell lines (e.g., HEK293, HepG2, MCF-7) with distinct genetic backgrounds to capture tissue-specific effects .
  • Dose-Response Curves : Apply 4-parameter logistic models to calculate IC50 values. Include replicates (n ≥ 6) and controls (e.g., untreated, solvent-only) .
  • Mechanistic Follow-Up : Combine apoptosis assays (Annexin V/PI staining) with ROS detection kits to differentiate necrotic vs. apoptotic pathways .

Q. How can computational models improve the prediction of Merrekentrone C’s molecular interactions with target proteins?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Validate with mutagenesis studies on key residues (e.g., Ala-scanning) .
  • Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability and free-energy landscapes (MM/PBSA) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, polar surface area) and validate with leave-one-out cross-validation (R² > 0.7) .

Methodological Best Practices

  • Data Reproducibility : Pre-register protocols on platforms like Open Science Framework and share raw data via repositories (e.g., Zenodo) .
  • Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and adjust for multiple comparisons (Bonferroni correction) .
  • Ethical Compliance : Obtain IRB approval for animal/human studies and adhere to ARRIVE or CONSORT guidelines for reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.